molecular formula C8H3BrClFN2 B14029675 7-Bromo-3-chloro-5-fluorocinnoline

7-Bromo-3-chloro-5-fluorocinnoline

Cat. No.: B14029675
M. Wt: 261.48 g/mol
InChI Key: DQPVUDYSDFETSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-chloro-5-fluorocinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the cinnoline ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-5-fluorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of cinnoline derivatives. For instance, the bromination, chlorination, and fluorination of cinnoline can be achieved using reagents such as bromine, chlorine, and fluorine gas or their respective halogenating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization followed by halogenation are employed to achieve efficient production. The use of advanced reactors and optimized reaction conditions helps in minimizing side reactions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chloro-5-fluorocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-3-chloro-5-fluorocinnoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-5-fluorocinnoline involves its interaction with specific molecular targets. The halogen atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 7-Bromo-3-chloro-5-fluoroquinoline
  • 7-Bromo-3-chloro-5-fluoropyridine
  • 7-Bromo-3-chloro-5-fluoroindole

Comparison: Compared to these similar compounds, 7-Bromo-3-chloro-5-fluorocinnoline exhibits unique properties due to the cinnoline ring structure. This structure provides distinct electronic and steric effects, influencing its reactivity and interactions. The presence of multiple halogens further enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C8H3BrClFN2

Molecular Weight

261.48 g/mol

IUPAC Name

7-bromo-3-chloro-5-fluorocinnoline

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-6(11)5-3-8(10)13-12-7(5)2-4/h1-3H

InChI Key

DQPVUDYSDFETSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CC(=NN=C21)Cl)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.